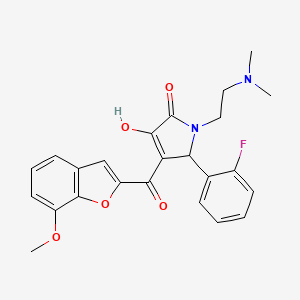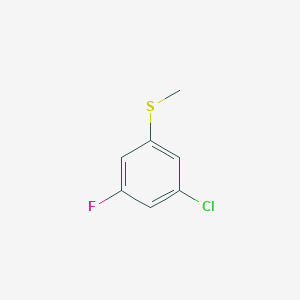![molecular formula C12H16N2 B2864493 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane CAS No. 445387-35-9](/img/structure/B2864493.png)
7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane” is a ligand that has been studied for its in vitro binding affinity . It is a derivative of bicyclo[2.2.1]heptane, a molecular structure that is embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane” is characterized by a bicyclo[2.2.1]heptane scaffold with a pyridin-3-ylmethyl group and an aza nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.2.1]heptane derivatives are largely influenced by the number of aza nitrogen atoms and NO2 groups . These factors are crucial for improving the heat of formation (HOF), density, and detonation properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .科学的研究の応用
Synthesis and Characterization
The synthesis and structural elucidation of compounds related to 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane have been extensively explored. For instance, the azabicyclo[3.2.0]heptan-7-ones, prepared from pyrrole, highlight the versatile methodologies applied in creating bicyclic systems with potential applications in medicinal chemistry and material science. The catalytic hydrogenation of substituted pyrroles to produce pyrrolidine-2-acetic acid derivatives, followed by cyclisation, demonstrates the synthetic routes to azabicyclic compounds (Gilchrist et al., 1997).
Catalysis
The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions between acetone and 4-nitrobenzaldehyde was assessed, revealing the bicyclic system's enhanced selectivity over its monocyclic analogue. This finding underscores the importance of the azabicyclic structure in promoting enantioselectivity in organocatalytic reactions (Armstrong et al., 2009).
Ligand Development
Azabicyclo[2.2.1]heptane scaffolds have been developed as ligands for α7 nicotinic receptors, showcasing the structural diversity and functionalization of the azabicyclo[2.2.1]heptane framework. These compounds exhibit nanomolar potency with significant selectivity, illustrating the framework's potential in designing selective nicotinic receptor ligands (Slowinski et al., 2010, 2011; Slowinski et al., 2010).
Structural Studies
The intrinsic pyramidalization of nitrogen in 7-azabicyclo[2.2.1]heptane amides, as opposed to planar amide bonds typically found in simpler amides, highlights the unique stereochemical properties of the azabicyclo[2.2.1]heptane scaffold. This feature may influence binding interactions and molecular recognition processes in biological systems (Ohwada et al., 2003).
作用機序
Target of Action
The primary target of 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane is the Nicotinic acetylcholine receptor alpha4-beta2 . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound interacts with its target by inhibiting the binding of [3H]cytisine, a ligand, to the Nicotinic acetylcholine receptor alpha4-beta2 . This interaction results in changes in the receptor’s activity, affecting the transmission of signals in the nervous system.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Nicotinic acetylcholine receptor alpha4-beta2 . By inhibiting the binding of [3H]cytisine to the receptor, the compound can alter signal transmission in the nervous system.
将来の方向性
特性
IUPAC Name |
7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKHPSUXHBJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)


![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)